2-Fluoro-3-(4-methylphenyl)propan-1-amine hydrochloride
Overview
Description
2-Fluoro-3-(4-methylphenyl)propan-1-amine hydrochloride is an organic compound with the molecular formula C10H15ClFN It is a derivative of phenylpropanamine, where the phenyl ring is substituted with a fluorine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(4-methylphenyl)propan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-methylacetophenone and 2-fluorobenzaldehyde.
Formation of Intermediate: A condensation reaction between 4-methylacetophenone and 2-fluorobenzaldehyde in the presence of a base such as sodium hydroxide forms an intermediate chalcone.
Reduction: The chalcone intermediate is then reduced using a reducing agent like sodium borohydride to form the corresponding alcohol.
Amination: The alcohol is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride to form the amine.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(4-methylphenyl)propan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines, and organometallic reagents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-3-(4-methylphenyl)propan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(4-methylphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to interact with neurotransmitter receptors and transporters, modulating their activity. This interaction can lead to changes in neurotransmitter levels and signaling pathways, which may underlie its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)propan-2-amine hydrochloride
- 3-(4-Methylphenyl)propan-1-amine
- 2-(4-Fluorophenyl)propan-2-amine hydrochloride
Uniqueness
2-Fluoro-3-(4-methylphenyl)propan-1-amine hydrochloride is unique due to the presence of both fluorine and methyl substituents on the phenyl ring. This combination of substituents can influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-fluoro-3-(4-methylphenyl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN.ClH/c1-8-2-4-9(5-3-8)6-10(11)7-12;/h2-5,10H,6-7,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXFDDMVNWXYCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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